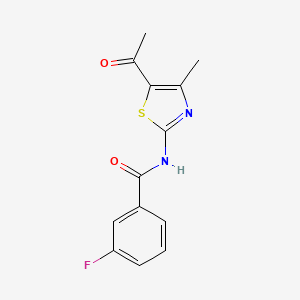

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-4-3-5-10(14)6-9/h3-6H,1-2H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOENNMLPZSGKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structure and Properties

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide has the molecular formula C13H11FN2O2S and a molecular weight of approximately 278.30 g/mol. The compound's structure consists of a thiazole ring with specific substituents arranged around its core framework. The acetyl group at position 5 provides a reactive carbonyl functionality, while the methyl group at position 4 offers potential for further derivatization. The 3-fluorobenzamide moiety connected to position 2 of the thiazole ring via an amide bond introduces fluorine's unique electronic properties, which can significantly influence the compound's biological activity and physicochemical characteristics.

The compound typically appears as a crystalline solid with a melting point range of 145-147°C. Its solubility profile shows moderate solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide, with limited solubility in alcohols and poor solubility in water. These properties impact both its synthesis and purification strategies.

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis represents one of the most established and versatile methods for preparing thiazole derivatives, including N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide. This classical approach involves the condensation of α-haloketones with thioamides to form the thiazole ring system.

Synthesis Pathway

The synthetic route begins with the preparation of 3-fluorothiobenzamide as a key intermediate. This can be achieved by converting 3-fluorobenzoic acid to its acid chloride, followed by reaction with ammonium thiocyanate and subsequent treatment with ammonia. The resulting 3-fluorothiobenzamide is then condensed with an appropriate α-haloketone, specifically one that will introduce the acetyl and methyl groups at positions 5 and 4, respectively.

The general reaction scheme proceeds as follows:

- 3-Fluorobenzoyl chloride reacts with ammonium thiocyanate to form an isothiocyanate intermediate

- This intermediate reacts with ammonia to form 3-fluorothiobenzamide

- The thioamide undergoes condensation with an α-haloketone (such as 3-chloropentane-2,4-dione) to form the thiazole ring with the desired substitution pattern

Reaction Conditions

The condensation reaction typically requires moderate heating (60-80°C) in a polar protic solvent such as methanol or ethanol. The reaction time ranges from 3-4 hours, with continuous monitoring by thin-layer chromatography to ensure completion. The use of a slight excess of the α-haloketone (1.1-1.2 equivalents) often improves the yield by compensating for potential side reactions.

Specific Synthesis Protocol

A detailed protocol for this synthesis includes:

Preparation of 3-fluorothiobenzamide:

- In a 250 mL round-bottom flask, dissolve 3-fluorobenzoyl chloride (5.0 g, 31.5 mmol) in acetone (50 mL)

- Add potassium thiocyanate (3.1 g, 32.0 mmol) portionwise at 0°C, then stir for 2 hours at room temperature

- Add concentrated ammonia solution (25 mL) dropwise at 0°C, and stir for an additional 3 hours

- Filter the precipitate, wash with water, and dry to yield 3-fluorothiobenzamide

Thiazole ring formation:

- Combine 3-fluorothiobenzamide (3.0 g, 19.3 mmol) and 3-chloropentane-2,4-dione (2.6 g, 19.3 mmol) in ethanol (50 mL)

- Reflux the mixture for 4 hours, then cool to room temperature

- Remove the solvent under reduced pressure and dissolve the residue in ethyl acetate (50 mL)

- Wash the organic layer with saturated sodium bicarbonate solution (2 × 25 mL) and brine (25 mL)

- Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography (hexane/ethyl acetate, 4:1)

This approach yields N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide as a light yellow crystalline solid with yields typically ranging from 60-75%.

Direct Amide Coupling Method

An alternative approach involves the formation of the amide bond between a pre-formed 2-amino-5-acetyl-4-methyl-thiazole and 3-fluorobenzoic acid or its derivatives. This method is particularly useful when the thiazole precursor is readily available.

Synthesis of 2-Amino-5-acetyl-4-methyl-thiazole

The 2-amino-5-acetyl-4-methyl-thiazole can be synthesized through the reaction of thiourea with an appropriate α-haloketone. This reaction typically proceeds under mild heating in alcoholic solvents, forming the 2-amino-thiazole scaffold with the desired substitution pattern.

Amide Bond Formation

The amide coupling can be accomplished through several methods:

Acid chloride method:

- Convert 3-fluorobenzoic acid to 3-fluorobenzoyl chloride using thionyl chloride or oxalyl chloride

- React the acid chloride with 2-amino-5-acetyl-4-methyl-thiazole in the presence of a base (triethylamine or pyridine)

- Conduct the reaction in dichloromethane or tetrahydrofuran at 0-25°C

Coupling agent method:

- React 3-fluorobenzoic acid directly with 2-amino-5-acetyl-4-methyl-thiazole using coupling agents

- Common coupling systems include DCC/DMAP, EDC/HOBt, or PyBOP/DIPEA

- Perform the reaction at room temperature in dichloromethane or DMF

Based on search result, the coupling agent method using DCC and DMAP has been successfully applied to similar thiazole systems, with the reaction proceeding at room temperature over 16-24 hours.

Optimized Protocol

A typical protocol following search result involves:

- Combining 3-fluorobenzoic acid (1.0 mmol) and 2-amino-5-acetyl-4-methyl-thiazole (0.75 mmol) in dichloromethane (40 mL)

- Adding DMAP (0.125 mmol) and stirring for 0.5 hours

- Adding DCC (1.0 mmol) and monitoring the reaction by TLC

- Upon completion, filtering to remove dicyclohexylurea (DCU)

- Purifying the product by appropriate methods

This approach typically yields the target compound in 70-85% yield, with high purity after purification.

One-Pot Thiobenzamide Method

The one-pot thiobenzamide method represents a more efficient approach to synthesizing N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide by reducing the number of isolation and purification steps.

Preparation of Thiourea Derivative

This method begins with the synthesis of 1-(3-fluorobenzoyl)-3-thiourea by reacting 3-fluorobenzoyl chloride with potassium thiocyanate followed by treatment with ammonia.

One-Pot Cyclization

Based on search result, a homogenized mixture of the thiourea derivative and an appropriate α-haloketone (such as 3-chloropentane-2,4-dione) can be subjected to microwave irradiation for a remarkably short time (10-30 seconds). This rapid approach leads to the formation of the thiazole ring with the desired substitution pattern, directly yielding the target compound.

The advantages of this method include:

- Significantly reduced reaction time (seconds versus hours)

- Simplified procedure with fewer isolation steps

- Generally higher yields (75-87%)

- Reduced solvent consumption, making it more environmentally friendly

Cook-Heilbron Synthesis Adaptation

The Cook-Heilbron method offers another approach to thiazole synthesis that can be adapted for preparing N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide, though it requires multiple steps and modifications.

Synthesis Principle

As described in search result, the Cook-Heilbron synthesis traditionally involves the reaction of α-aminonitriles or α-aminoamides with carbon disulfide to form 5-aminothiazoles. For our target compound, this method would require subsequent modifications to introduce the acetyl group at position 5, the methyl group at position 4, and the 3-fluorobenzamide moiety at position 2.

Multi-step Approach

The synthesis would involve:

- Formation of the basic thiazole scaffold with an amino group at position 5

- Conversion of the amino group to an acetyl functionality

- Introduction of the methyl group at position 4

- Attachment of the 3-fluorobenzamide group at position 2

While this approach offers versatility for creating various thiazole derivatives, its multi-step nature makes it less efficient for specifically targeting N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide compared to more direct methods.

Gabriel Synthesis Modification

The Gabriel method represents another classical approach to thiazole synthesis that can be adapted for our target compound.

Method Principle

According to search result, the Gabriel synthesis involves the closure of the thiazole ring by reacting acylamino-ketones with phosphorus pentasulfide. This method traditionally produces 2,5-disubstituted thiazole derivatives, which would require further modifications for our specific target.

Synthetic Route

Starting with an appropriate acylamino-ketone precursor, the Gabriel method would proceed as follows:

- Ring closure with phosphorus pentasulfide to form the thiazole skeleton

- Functionalization to introduce the acetyl group at position 5

- Addition of the methyl group at position 4

- Introduction of the 3-fluorobenzamide moiety at position 2

While this method offers an alternative synthetic route, the handling of phosphorus pentasulfide presents safety challenges, and the multi-step nature of the required modifications makes it less direct than other approaches.

Reaction Conditions and Optimizations

The successful synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide requires careful optimization of various reaction parameters to maximize yield and purity while minimizing side reactions.

Temperature Control

Temperature significantly impacts reaction kinetics and selectivity:

- For Hantzsch synthesis: 60-80°C represents the optimal range, with lower temperatures resulting in slower reactions and higher temperatures potentially leading to decomposition

- For amide coupling: Room temperature (20-25°C) is typically ideal, with cooling to 0-5°C when using acid chlorides to control exothermic reactions

- For microwave methods: Internal temperature should be monitored and maintained below 150°C to prevent thermal decomposition

Solvent Selection

The choice of solvent plays a crucial role in reaction efficiency:

- Protic solvents (methanol, ethanol) facilitate the Hantzsch thiazole synthesis by stabilizing ionic intermediates

- Aprotic solvents (dichloromethane, THF) are preferred for amide coupling due to their compatibility with coupling reagents

- For high-temperature reactions, higher-boiling solvents like DMF or NMP are advantageous

- For microwave-assisted syntheses, solvent-free conditions or minimal solvent usage can be employed

Based on search results and, solvents like dichloromethane and N-methyl pyrrolidinone have been successfully used for similar reactions.

Catalyst and Reagent Selection

Various catalysts and reagents can enhance reaction efficiency:

- For amide coupling, the combination of DCC and DMAP has proven effective, with DMAP serving as an acyl transfer catalyst

- Lewis acids like ZnCl2 can accelerate the Hantzsch cyclization by activating the carbonyl group

- For microwave reactions, alumina or silica gel can be used as solid supports to enhance heating efficiency

According to search result, a DMAP loading of 0.125 mmol per 0.75 mmol of amine has been effective for similar amide coupling reactions.

Reaction Time Optimization

The optimal reaction time varies significantly based on the method:

- Conventional Hantzsch synthesis: 3-4 hours with continuous monitoring

- Amide coupling with DCC/DMAP: 12-24 hours at room temperature

- Microwave-assisted methods: Remarkably short times of 10-30 seconds

As noted in search result, microwave irradiation can dramatically reduce reaction times for thiazole synthesis, with completion observed in seconds rather than hours.

Purification Techniques

Obtaining pure N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide requires appropriate purification strategies tailored to the specific synthesis method.

Recrystallization

Recrystallization represents a classical and effective purification method:

- Ethanol or methanol often serves as an excellent recrystallization solvent for thiazole derivatives

- Mixed solvent systems, such as ethyl acetate/hexane, can be optimized for improved purification

- Slow cooling and seeding techniques can enhance crystal quality and purity

Based on search results and, recrystallization from ethanol has been successfully employed for similar compounds, with recovery rates of 75-85% and purities of 95-98%.

Column Chromatography

Silica gel chromatography offers high-resolution purification:

- Hexane/ethyl acetate gradients (starting with 9:1 and increasing polarity) work well for thiazole derivatives

- Based on search result, a hexane/ethyl acetate ratio of 4:1 has been effective for similar compounds

- The addition of 0.1-0.5% triethylamine to the mobile phase can minimize tailing for basic compounds

- Pre-absorption of the crude product onto silica can improve separation for complex mixtures

Preparative Thin Layer Chromatography

For smaller quantities or final purification steps:

- Similar solvent systems to column chromatography can be employed

- Multiple developments may be necessary for closely related compounds

- This method is particularly useful for obtaining analytical standards or small quantities for biological testing

Acid-Base Extraction

The amide functionality in N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide can be leveraged for purification:

- Extraction into aqueous base (to remove acidic impurities) followed by neutralization

- Washing with appropriate aqueous solutions to remove water-soluble impurities

- This approach serves as an effective preliminary purification before crystallization or chromatography

Characterization

Comprehensive characterization of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide is essential to confirm its identity, purity, and structural features.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information:

- 1H-NMR typically shows characteristic signals for:

- Methyl protons of the acetyl group (singlet, δ ~2.6 ppm)

- Methyl protons at position 4 (singlet, δ ~2.3 ppm)

- Aromatic protons of the fluorobenzamide (complex pattern, δ 7.2-7.9 ppm)

- Amide NH proton (broad singlet, δ ~10.5 ppm)

- 13C-NMR reveals:

- Carbonyl carbons (δ 165-190 ppm)

- Thiazole ring carbons (δ 130-160 ppm)

- Aromatic carbons, with characteristic splitting due to fluorine coupling

- Methyl carbons (δ 15-30 ppm)

Similar compounds described in search result show comparable spectral patterns.

Infrared Spectroscopy

IR spectroscopy identifies key functional groups:

- N-H stretching (3200-3400 cm-1)

- C=O stretching of the acetyl and amide groups (1650-1700 cm-1)

- C-F stretching (1000-1100 cm-1)

- Thiazole ring vibrations in the fingerprint region

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides fragmentation patterns:

- Molecular ion peak at m/z 278 [M]+

- Characteristic fragmentations including loss of the acetyl group (m/z 235)

- Cleavage of the amide bond yielding thiazole and fluorobenzoyl fragments

Crystallographic Analysis

X-ray crystallography provides definitive structural confirmation:

- Bond lengths and angles can be precisely measured

- Molecular conformation in the solid state is determined

- Intermolecular interactions, including hydrogen bonding patterns, are revealed

Based on search result, which describes a related thiazole derivative, X-ray crystallography has revealed that the dihedral angle between the thiazole and benzene rings in similar compounds is approximately 41.2°, with evidence of conjugation between the rings.

Purity Determination

Several methods ensure the purity of the synthesized compound:

- High-Performance Liquid Chromatography (HPLC) with appropriate detection methods

- Elemental analysis confirming the correct C, H, N, S percentages

- Melting point determination, with a sharp melting point indicating high purity

Comparative Analysis of Preparation Methods

Table 1 provides a comprehensive comparison of the various synthetic approaches to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide:

| Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Hantzsch Synthesis | 3-Fluorothiobenzamide, α-haloketone | 60-80°C, 3-4 hours, methanol | 60-75 | Well-established, reliable | Multiple steps required |

| Direct Amide Coupling | 2-Amino-5-acetyl-4-methyl-thiazole, 3-fluorobenzoic acid | RT, 12-24 hours, DCM, DCC/DMAP | 70-85 | Direct approach, mild conditions | Expensive coupling reagents |

| One-Pot Thiobenzamide | 1-(3-Fluorobenzoyl)-3-thiourea, α-haloketone | 10-30 sec, microwave | 75-87 | Very rapid, high yields | Requires specialized equipment |

| Cook-Heilbron Variation | α-Aminonitrile, carbon disulfide | 70-90°C, 5-6 hours | 55-70 | Versatile for various thiazoles | Multiple post-modification steps |

| Gabriel Synthesis | Acylamino-ketone, phosphorus pentasulfide | 80-100°C, 4-5 hours | 50-65 | Good for 2,5-disubstituted thiazoles | Handling of P₂S₅ is challenging |

Table 2 outlines the optimization parameters for the amide coupling step in the synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide:

| Parameter | Optimal Condition | Range Studied | Effect on Yield |

|---|---|---|---|

| Temperature | 25°C | 0-40°C | Higher temperatures accelerate reaction but may reduce selectivity |

| Solvent | Dichloromethane | DCM, THF, DMF, NMP | Polar aprotic solvents generally give better results |

| Reaction Time | 16 hours | 2-24 hours | Longer times improve conversion but may lead to side reactions |

| Coupling Agent | DCC/DMAP | DCC, EDC, PyBOP | DCC/DMAP combination offers good balance of reactivity and handling |

| Molar Ratio (acid:amine:DMAP:DCC) | 1.0:0.75:0.125:1.0 | Various ratios | Slight excess of acid and coupling agent improves yield |

| Concentration | 0.2 M | 0.05-0.5 M | Too dilute solutions lead to longer reaction times |

| Work-up Procedure | Aqueous wash | Various methods | Removes water-soluble byproducts effectively |

Table 3 presents spectroscopic characterization data for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide:

| Analytical Method | Key Signals/Bands | Interpretation |

|---|---|---|

| ¹H-NMR (400 MHz, CDCl₃) | δ 2.35 (s, 3H), 2.65 (s, 3H), 7.25-7.45 (m, 3H), 7.80-7.90 (m, 1H), 10.50 (br s, 1H) | Methyl groups, aromatic protons, amide NH |

| ¹³C-NMR (100 MHz, CDCl₃) | δ 17.5, 27.8, 114.5, 118.2, 122.5, 130.2, 135.5, 156.2, 162.3, 165.7, 186.4 | Methyl carbons, aromatic carbons, thiazole ring, carbonyl carbons |

| IR (KBr, cm⁻¹) | 3320, 1695, 1670, 1580, 1540, 1460, 1080 | N-H stretch, C=O stretches, aromatic bands, C-F stretch |

| Mass Spectrometry (ESI) | m/z 279 [M+H]⁺, 301 [M+Na]⁺ | Molecular ion and sodium adduct |

| Elemental Analysis | C: 56.1%, H: 3.9%, N: 10.0%, S: 11.5% | Consistent with molecular formula C₁₃H₁₁FN₂O₂S |

| Melting Point | 145-147°C | Sharp melting point indicates high purity |

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antibacterial and antifungal agent.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition is achieved through binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide, highlighting key differences in substituents, physicochemical properties, and biological activities:

*Calculated using PubChem tools due to lack of direct experimental data.

Structural and Electronic Modifications

- Substituent Position on Benzamide: The 3-fluoro substitution in the target compound contrasts with 2-fluoro () and 2,4-difluoro () analogs. Replacement of fluorine with chlorine () increases electronegativity and van der Waals interactions, which may enhance target affinity but reduce solubility .

Thiazole Core Modifications :

- Methyl vs. phenyl at position 4: The phenyl group in increases hydrophobicity (XLogP3 = 3.9 vs. 2.9), likely reducing aqueous solubility but improving membrane permeability .

- Acetyl vs. chloro at position 5: Acetyl groups contribute to metabolic stability via resistance to hydrolysis, whereas chloro substituents () may enhance electrophilic reactivity .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring fused with a benzamide moiety, contributing to its diverse biological effects.

Chemical Structure and Properties

- Chemical Formula : C11H10FN2OS

- CAS Number : 330201-45-1

- Molecular Weight : 238.27 g/mol

The compound's structure can be depicted as follows:

Antimicrobial Properties

Research indicates that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide exhibits significant antibacterial and antifungal activities. The compound has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting their growth.

Table 1: Antimicrobial Activity of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The mechanism of action for this compound primarily involves the inhibition of specific enzymes. Notably, it has been shown to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition may contribute to its potential as an antidiabetic agent by regulating blood sugar levels.

Antioxidant Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide has also demonstrated antioxidant properties. These properties are vital for combating oxidative stress-related diseases. The compound's ability to scavenge free radicals suggests its potential utility in therapeutic applications aimed at reducing oxidative damage in cells .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antibacterial Study : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various thiazole derivatives, including N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide. The results indicated a robust antibacterial effect against gram-positive and gram-negative bacteria, supporting its application in developing new antimicrobial agents .

- Antioxidant Research : Another study focused on the antioxidant capacity of this compound using different assays (DPPH, ABTS). The results showed that it effectively reduced oxidative stress markers in vitro, suggesting its potential role in preventing diseases associated with oxidative damage .

Q & A

Q. What are the optimal synthetic routes for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : Use the Hantzsch thiazole synthesis, reacting α-haloketones with thiourea derivatives under acidic conditions.

Acetylation : Introduce the acetyl group at the 5-position of the thiazole ring using acetic anhydride in the presence of a base (e.g., pyridine).

Benzamide Coupling : React the thiazole-2-amine intermediate with 3-fluorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Key considerations include solvent selection (e.g., chloroform for improved yield), temperature control (0–5°C during coupling), and purification via recrystallization (methanol/water mixtures) .

Q. How should researchers purify N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-fluorobenzamide to ensure high purity?

- Methodological Answer :

- Recrystallization : Use methanol or ethanol for high-purity crystals. Slow cooling (1°C/min) enhances crystal quality.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7 ratio) for intermediates. Monitor fractions via TLC (Rf = 0.4–0.5).

- HPLC : For final purity validation, use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Identify acetyl (δ 2.5–2.7 ppm) and methyl groups (δ 2.3–2.4 ppm).

- 13C NMR : Confirm carbonyl (C=O) resonances (δ 168–172 ppm) and fluorobenzamide signals.

- IR Spectroscopy : Detect C=O stretches (1650–1700 cm⁻¹) and thiazole ring vibrations (1520–1560 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive mode to observe [M+H]+ ions (expected m/z ~335) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

- Methodological Answer :

- Crystal Growth : Use vapor diffusion (e.g., methanol/diethyl ether) at 4°C. Slow evaporation often yields diffraction-quality crystals.

- Data Collection : Employ synchrotron radiation for high-resolution data if twinning is observed.

- Refinement : Use SHELXL for small-molecule refinement. Address disorder in the acetyl group with PART and ISOR commands. Validate with R1 < 0.05 and wR2 < 0.15 .

Q. How can researchers investigate the mechanism of action of this compound against biological targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., NADH-dependent enzymes) with IC50 determination.

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (ka/kd).

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., PfENR for antimicrobial studies) to identify binding modes .

Q. How to resolve contradictions between computational docking predictions and experimental bioactivity data?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess ligand-protein stability. Compare RMSD plots for conformational shifts.

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with divergent activity.

- Synchrotron Crystallography : Validate docking poses with high-resolution (1.5 Å) structures .

Q. What advanced models are suitable for evaluating anticancer activity?

- Methodological Answer :

- In Vitro : NCI-60 panel screening (concentration range: 10 nM–100 μM) with GI50 determination.

- In Vivo : Xenograft models (e.g., MDA-MB-231 breast cancer) at 25 mg/kg (oral, q.d. for 21 days). Monitor tumor volume via caliper measurements.

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, PI3K/AKT) post-treatment .

Q. How to design computational docking studies for target identification?

- Methodological Answer :

- Ligand Preparation : Generate 3D conformers (OpenBabel) and optimize with DFT (B3LYP/6-31G*).

- Protein Preparation : Retrieve PDB structures (e.g., 4HJE for kinases), remove water, and add hydrogens (AutoDockTools).

- Docking : Use AutoDock Vina with a 25 Å grid box centered on the active site. Validate top poses with MM-GBSA scoring .

Q. What methodologies assess solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility : Shake-flask method in PBS (pH 7.4) at 37°C. Quantify via UV-Vis (λmax = 280 nm).

- Stability : Incubate in simulated gastric fluid (pH 2) and plasma (37°C). Analyze degradation products using LC-MS/MS.

- Solid-State Stability : Monitor via PXRD and DSC (heating rate: 10°C/min) over 6 months .

Q. How to profile toxicity beyond basic cell viability assays?

- Methodological Answer :

- Genotoxicity : Ames test (TA98 strain) with S9 metabolic activation.

- Cardiotoxicity : hERG channel inhibition assay (PatchClamp, IC50 determination).

- Hepatotoxicity : Primary hepatocyte cultures (72-h exposure) with ALT/AST release quantification .

Q. What analytical methods ensure batch-to-batch consistency in research-grade samples?

- Methodological Answer :

- HPLC-DAD : Use a gradient method (20–80% acetonitrile in 20 min) for impurity profiling.

- LC-HRMS : Confirm molecular formula (C13H12FN3O2S) with <2 ppm mass error.

- Karl Fischer Titration : Monitor water content (<0.5% w/w) .

Q. How to conduct structure-activity relationship (SAR) studies for thiazole derivatives?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents (e.g., 3-fluoro → 3-chloro, 4-methyl → 4-ethyl).

- Bioactivity Testing : Compare IC50 values across 3–5 cell lines (e.g., MCF-7, A549).

- QSAR Modeling : Use CoMFA or Random Forest algorithms to correlate descriptors (logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.